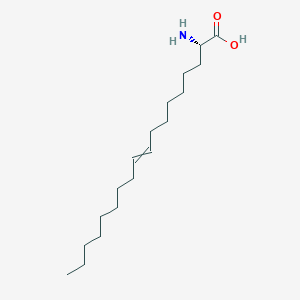

(2S)-2-aminooctadec-9-enoic acid

Description

Properties

IUPAC Name |

(2S)-2-aminooctadec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17H,2-8,11-16,19H2,1H3,(H,20,21)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODURFHDFZAVGHC-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC=CCCCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10783019 | |

| Record name | (2S)-2-Aminooctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10783019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397869-84-0 | |

| Record name | (2S)-2-Aminooctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10783019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis Methodologies for 2s 2 Aminooctadec 9 Enoic Acid and Its Analogues

Stereoselective Synthesis Strategies for (2S)-2-aminooctadec-9-enoic Acid

Stereoselective synthesis is paramount in producing this compound with the correct spatial arrangement of its atoms. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, methods that can control the formation of the desired (S)-enantiomer at the α-carbon are of significant interest.

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based synthesis is a well-established strategy for asymmetric induction. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of α-amino acids like this compound, chiral auxiliaries derived from naturally occurring α-amino acids or other readily available chiral sources are often employed. capes.gov.br These auxiliaries can be attached to a precursor molecule, and subsequent alkylation or amination reactions are guided by the steric and electronic properties of the auxiliary to favor the formation of one diastereomer over the other. The choice of substituents on the auxiliary can be fine-tuned to control the conformation of the reactive intermediate, thereby enhancing diastereoselectivity. capes.gov.br

| Auxiliary Type | Starting Material Source | Key Feature |

| C2-symmetric 2,2-dimethylimidazolidine | C2-symmetric 1,2-ethanediamine | Controls conformation through steric hindrance. |

| 4-chiral 2,2-dialkyloxazolidines | Naturally occurring α-amino acids | Substituents at 2-, 4-, and 5-positions allow for fine-tuning of conformation. capes.gov.br |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis has emerged as a powerful and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This methodology utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis: In recent years, organocatalysis, which uses small organic molecules as catalysts, has seen significant development. mdpi.com For the synthesis of chiral amino acids, chiral aldehydes, such as those derived from BINOL, can act as catalysts. nih.gov These catalysts activate the amino acid substrate through the formation of a Schiff base, creating a chiral environment that directs the subsequent functionalization of the α-carbon. nih.gov This approach has been successfully applied to the asymmetric α-functionalization of N-unprotected amino esters. nih.gov Another strategy involves the use of iminium-ion activation, where a chiral amine catalyst generates a transient iminium ion from an α,β-unsaturated aldehyde, controlling the stereoselective addition of a nucleophile. mdpi.com

Metal Catalysis: Chiral metal complexes are also widely used for the asymmetric synthesis of amino acids. These catalysts can facilitate a variety of transformations with high enantioselectivity. For instance, chiral palladium catalysts have been used in the atroposelective C-H activation to create axial chirality. nih.gov While not directly applied to this compound in the provided context, similar principles of transition metal catalysis could be adapted for its synthesis, for example, in asymmetric hydrogenation or amination reactions.

| Catalysis Type | Catalyst Example | Mechanism of Action |

| Organocatalysis | Chiral BINOL aldehyde | Forms a chiral Schiff base intermediate to control stereoselectivity. nih.gov |

| Organocatalysis | Jørgensen–Hayashi-type catalyst | Iminium-ion activation for asymmetric 1,4-addition. mdpi.com |

| Metal Catalysis | Chiral Biimidazoline (BiIM) F4-NiBr2 | Asymmetric cross-coupling. nih.gov |

| Metal Catalysis | CPA-Pd(II) catalyst | Directing group-assisted atroposelective C(sp³)-H activation. nih.gov |

Chemo-Enzymatic Synthesis Routes for this compound

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and highly selective synthetic pathways. Enzymes, as natural catalysts, often exhibit exquisite stereoselectivity under mild reaction conditions.

An example of a chemo-enzymatic strategy involves the use of lipases for the enantioselective acetylation of a racemic precursor. researchgate.net This kinetic resolution process selectively modifies one enantiomer, allowing for the separation of the two. For the synthesis of a related compound, (R)-3-hydroxy-decanoic acid, a lipase (B570770) was used for the enantioselective acetylation of a racemic alcohol, demonstrating the potential of this approach for generating chiral building blocks. researchgate.net A similar strategy could be envisioned for the synthesis of this compound, where an enzyme could be used to resolve a racemic intermediate, such as a racemic amino ester. Furthermore, chemo-enzymatic strategies have been successfully employed in the synthesis of other complex amino acid analogues, highlighting the versatility of this approach. nih.gov

Total Synthesis of this compound

The total synthesis of this compound involves the construction of the molecule from simpler, achiral starting materials. A common approach involves starting with a readily available long-chain fatty acid, such as oleic acid, which already contains the C9 double bond. The key challenge then becomes the stereoselective introduction of the amino group at the C2 position. This can be achieved through methods like α-bromination followed by nucleophilic substitution with an amine source, where stereocontrol is introduced using one of the strategies mentioned above.

Alternatively, a convergent synthesis could be employed, where the fatty acid chain and the amino acid headgroup are synthesized separately and then coupled together. For instance, a protected and activated form of a chiral amino acid precursor could be coupled with a long-chain organometallic reagent.

Solid-Phase Synthesis Techniques for this compound Analogues

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of analogues of a target molecule. In this method, the starting material is attached to a solid support (a resin), and reagents are added in solution. Excess reagents and byproducts are easily removed by filtration, simplifying the purification process.

For the synthesis of analogues of this compound, the amino acid can be protected with an Fmoc group, which enhances its stability during solid-phase peptide synthesis. This allows for the incorporation of the amino acid into peptide chains or for the modification of its carboxylic acid or amino group with a variety of building blocks to create a diverse set of analogues. The hydrophobic nature of the Fmoc-protected amino acid is also a key property to consider during the synthesis.

Green Chemistry Principles in this compound Production Research

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This includes minimizing the use of hazardous reagents and solvents, improving atom economy, and utilizing renewable feedstocks.

Research in this area focuses on replacing toxic solvents like methanol (B129727) and chloroform (B151607) with greener alternatives such as cyclopentyl methyl ether (CPME). researchgate.net Additionally, efforts are being made to reduce the number of protection and deprotection steps, which generate waste. researchgate.net The use of biocatalysis, as mentioned in the chemo-enzymatic section, is inherently a green approach due to the mild reaction conditions and the biodegradable nature of the catalysts. researchgate.net Another strategy is to start from bio-sourced materials. For example, levoglucosenone, derived from the pyrolysis of cellulose, has been investigated as a renewable starting material for the synthesis of related fatty acid derivatives. researchgate.net

| Green Chemistry Principle | Application in Synthesis |

| Use of Greener Solvents | Replacing hazardous solvents with alternatives like cyclopentyl methyl ether (CPME). researchgate.net |

| Atom Economy | Minimizing protection/deprotection steps to reduce waste. researchgate.net |

| Use of Renewable Feedstocks | Utilizing bio-sourced starting materials like levoglucosenone. researchgate.net |

| Biocatalysis | Employing enzymes for high selectivity under mild conditions. researchgate.net |

Biosynthesis and Biogenesis of 2s 2 Aminooctadec 9 Enoic Acid

Identification of Biosynthetic Precursors to (2S)-2-aminooctadec-9-enoic Acid

The initial building blocks for the de novo synthesis of the this compound backbone are the amino acid L-serine and a long-chain fatty acyl-CoA, specifically oleoyl-CoA .

L-serine provides the initial two-carbon backbone, including the amino group at the C2 position and the carbon atom that will ultimately be oxidized to form the carboxylic acid group. The de novo synthesis of L-serine itself originates from the glycolytic intermediate 3-phosphoglycerate. nih.govnih.gov

Oleoyl-CoA is an 18-carbon monounsaturated fatty acyl-CoA with a cis double bond at the Δ9 position. This precursor contributes the remaining 16 carbon atoms of the hydrocarbon chain, including the characteristic double bond at the C9 position.

The condensation of these two precursors is the committed and rate-limiting step in the biosynthetic pathway. nih.govrsc.org

Enzymatic Pathways Involved in this compound Formation

The formation of this compound is a multi-step enzymatic cascade that begins with the condensation of L-serine and oleoyl-CoA and involves subsequent reduction, desaturation, phosphorylation, cleavage, and oxidation steps.

Characterization of Key Enzymes in the Biosynthetic Cascade

The enzymatic machinery for the synthesis of this compound is largely shared with the sphingolipid biosynthesis pathway. The key enzymes are detailed below:

| Enzyme | Function | Substrate(s) | Product(s) | Cofactor(s) |

| Serine Palmitoyltransferase (SPT) | Catalyzes the condensation of L-serine and oleoyl-CoA. This is the first and rate-limiting step. nih.govrsc.org | L-serine, Oleoyl-CoA | 3-keto-sphinganine analog | Pyridoxal (B1214274) 5'-phosphate (PLP) |

| 3-Ketosphinganine Reductase (KSR) | Reduces the ketone group at C3 of the 3-keto-sphinganine analog to a hydroxyl group. nih.govnih.gov | 3-keto-sphinganine analog | Dihydrosphingosine analog | NADPH |

| Dihydroceramide Desaturase (DEGS1) | Introduces a double bond at the C4-C5 position of the dihydrosphingosine analog backbone. nih.govunimi.it | Dihydrosphingosine analog | Sphingosine (B13886) analog | NAD(P)H |

| Sphingosine Kinase (SphK) | Phosphorylates the C1-hydroxyl group of the sphingosine analog. | Sphingosine analog | Sphingosine-1-phosphate analog | ATP |

| Sphingosine-1-phosphate Lyase (SPL) | Cleaves the phosphorylated sphingoid base into a long-chain aldehyde and phosphoethanolamine. nih.govmdpi.com | Sphingosine-1-phosphate analog | (E)-octadec-2-enal analog, Phosphoethanolamine | Pyridoxal 5'-phosphate (PLP) |

| Aldehyde Dehydrogenase (ALDH) | Oxidizes the long-chain aldehyde product of the SPL reaction to a carboxylic acid. researchgate.netnih.govwikipedia.org | (E)-octadec-2-enal analog | This compound | NAD(P)+ |

Serine Palmitoyltransferase (SPT): As the rate-limiting enzyme, SPT initiates the pathway by condensing L-serine with oleoyl-CoA. This reaction requires pyridoxal 5'-phosphate (PLP) as a cofactor. nih.govrsc.org In mammals, SPT is a heterodimeric enzyme complex composed of LCB1 and LCB2 subunits. nih.gov

3-Ketosphinganine Reductase (KSR): Following the condensation reaction, KSR catalyzes the NADPH-dependent reduction of the 3-keto intermediate to form a dihydrosphingosine-like molecule. nih.govnih.gov The gene encoding this enzyme in yeast is TSC10. nih.gov

Dihydroceramide Desaturase (DEGS1): This enzyme introduces the characteristic C4-C5 trans double bond into the sphingoid base backbone, converting the dihydrosphingosine analog to a sphingosine analog. nih.govunimi.it This step is crucial for the formation of the final unsaturated amino acid.

Sphingosine Kinase (SphK): To prepare the molecule for cleavage, SphK phosphorylates the primary hydroxyl group at the C1 position, yielding a sphingosine-1-phosphate analog. mdpi.com

Sphingosine-1-phosphate Lyase (SPL): This PLP-dependent enzyme is a key player in the final stages of sphingolipid degradation and, in this proposed pathway, in the formation of this compound. SPL cleaves the phosphorylated sphingoid base, producing a long-chain fatty aldehyde and phosphoethanolamine. nih.govuniprot.org

Aldehyde Dehydrogenase (ALDH): The final step in the biosynthesis is the oxidation of the aldehyde generated by SPL to a carboxylic acid. This reaction is catalyzed by an aldehyde dehydrogenase, a class of enzymes known for their role in oxidizing various aldehydes to their corresponding carboxylic acids. researchgate.netwikipedia.orgnih.gov

Gene Expression and Regulation of Biosynthetic Enzymes

The expression of the genes encoding the enzymes in this pathway is tightly regulated to maintain cellular homeostasis.

Serine Palmitoyltransferase (SPT): The expression and activity of SPT are subject to complex regulation. In yeast, the SBF (Swi4/Swi6 Binding Factor) complex, a key regulator of the G1/S cell cycle transition, has been shown to be required for resistance to myriocin, an inhibitor of SPT. This suggests a link between cell cycle progression and sphingolipid synthesis. nih.gov Furthermore, the transcription factor Com2 in yeast upregulates the expression of Ypk1, a kinase that in turn stimulates SPT activity by phosphorylating its negative regulators, Orm1/2. mdpi.com

3-Ketosphinganine Reductase (KSR) and Dihydroceramide Desaturase (DEGS1): The expression of genes encoding these enzymes is also regulated, often in coordination with other genes in the sphingolipid pathway. Studies have shown that the mRNA levels of these enzymes can be altered in response to various stimuli, such as endotoxins, indicating a coordinated transcriptional response. mdpi.com

Subcellular Localization of this compound Biosynthesis

The biosynthesis of this compound is a spatially organized process within the cell.

The initial steps of the pathway, from the condensation of L-serine and oleoyl-CoA by SPT to the desaturation by DEGS1, occur primarily at the cytosolic face of the endoplasmic reticulum (ER) . rsc.orgnih.gov The enzymes SPT, KSR, and DEGS1 are integral membrane proteins of the ER. nih.govnih.gov

The subsequent phosphorylation by SphK and cleavage by SPL also take place at the ER membrane, with the active site of SPL facing the cytosol. nih.gov The final oxidation step by ALDH is also likely to occur in the cytosol, where the aldehyde substrate is released.

Comparative Biosynthesis Across Different Organisms and Systems

The core machinery for sphingolipid biosynthesis is highly conserved across eukaryotes, from yeast to plants and mammals, suggesting that the fundamental pathway for generating the sphingoid backbone is ancient. nih.gov

Yeast (Saccharomyces cerevisiae): Yeast has been a crucial model organism for elucidating the sphingolipid pathway. Many of the key enzymes and regulatory proteins, such as SPT (Lcb1/Lcb2), KSR (Tsc10), and the Orm proteins, were first identified and characterized in yeast. nih.govmdpi.comresearchgate.net

Plants: Plants also synthesize a diverse array of sphingolipids, and the core biosynthetic pathway is conserved. However, there are differences in the specific types of sphingoid bases and complex sphingolipids produced. For instance, plants can introduce a hydroxyl group at the C4 position to form phytosphingosine. nih.gov Comparative analyses of sphingolipid profiles in different plant tissues, such as seeds and seedlings, reveal tissue-specific distribution and suggest metabolic channeling. uniprot.org

Mammals: In mammals, the pathway is well-characterized and shares the same core enzymes as yeast and plants. The regulation of sphingolipid metabolism is critical for various physiological processes, and dysregulation is associated with numerous diseases. nih.govmdpi.com

Bacteria: While less common than in eukaryotes, some bacteria, particularly those in the Bacteroidetes phylum, can synthesize sphingolipids. The bacterial pathway shares similarities with the eukaryotic pathway, including the presence of SPT and KSR homologs. nih.govnih.gov

The specific production of this compound would depend on the presence and activity of the complete enzymatic cascade, including the crucial final steps involving SPL and an appropriate ALDH, in a given organism or cell type.

Metabolism and Catabolism of 2s 2 Aminooctadec 9 Enoic Acid

Metabolic Fates and Transformations of (2S)-2-aminooctadec-9-enoic Acid

The metabolic journey of this compound is multifaceted, leading to the formation of various bioactive molecules. A primary and highly significant transformation is its phosphorylation to sphingosine-1-phosphate (S1P) . youtube.comnih.gov This reaction is catalyzed by the enzymes sphingosine (B13886) kinase 1 (SphK1) and sphingosine kinase 2 (SphK2). nih.gov S1P is a potent signaling molecule that can act both intracellularly and extracellularly by binding to a family of G protein-coupled receptors (S1PR1-5). nih.gov

Another critical metabolic fate of this compound is its role as a precursor in the synthesis of complex sphingolipids. Through a process known as the salvage pathway, sphingosine can be re-acylated by ceramide synthases (CerS) to form ceramide . nih.govnih.gov This ceramide can then be further metabolized to produce a vast array of complex sphingolipids, including sphingomyelin (B164518) and various glycosphingolipids. nih.gov This recycling pathway is essential for maintaining the cellular pool of complex sphingolipids.

The table below summarizes the primary metabolic transformations of this compound.

| Transformation | Product | Key Enzyme(s) | Significance |

| Phosphorylation | Sphingosine-1-Phosphate (S1P) | Sphingosine Kinase 1 & 2 (SphK1/2) | Potent signaling molecule involved in cell survival, proliferation, and migration. nih.gov |

| Re-acylation | Ceramide | Ceramide Synthases (CerS) | Precursor for the synthesis of complex sphingolipids like sphingomyelin and glycosphingolipids. nih.govnih.gov |

Enzymatic Degradation Pathways of this compound

The cellular concentration of this compound is meticulously controlled not only by its synthesis and metabolic transformations but also by its degradation. The primary route for its irreversible breakdown involves its initial conversion to S1P.

Deamination and Oxidative Cleavage Mechanisms

Direct deamination of this compound is not a recognized major metabolic pathway. Instead, the removal of the amino group is intricately linked to the cleavage of its phosphorylated form, S1P. The key enzyme in this process is sphingosine-1-phosphate lyase (S1PL) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme located on the endoplasmic reticulum membrane. youtube.com

S1PL catalyzes the irreversible cleavage of S1P between carbon atoms 2 and 3. nih.gov This reaction is a form of oxidative cleavage and results in the formation of two products: (E)-2-hexadecenal and phosphoethanolamine . nih.govyoutube.com This cleavage effectively removes the amino group from the original sphingoid base backbone and represents the final and irreversible step in sphingolipid catabolism. nih.gov

Beta-Oxidation Pathways for Amino Fatty Acids

While beta-oxidation is the primary catabolic pathway for conventional fatty acids, there is no substantial evidence to suggest that this compound is directly degraded through this process. The presence of the amino group at the C2 position and the hydroxyl group at the C3 position likely precludes its entry into the standard mitochondrial or peroxisomal beta-oxidation cycles that catabolize long-chain fatty acids. youtube.comnih.gov The degradation of the hydrocarbon chain of sphingosine occurs after its cleavage by S1P lyase, with the resulting (E)-2-hexadecenal being further metabolized. youtube.com

Incorporation of this compound into Complex Lipids and Biomolecules

As a foundational building block, this compound is integral to the structure of a vast array of complex lipids that are essential for membrane structure and cell signaling. The incorporation process begins with its conversion to ceramide. This ceramide molecule then serves as the precursor for the synthesis of more complex sphingolipids, primarily in the Golgi apparatus. youtube.com

Two major classes of complex lipids that incorporate the this compound backbone are:

Cerebrosides: These are the simplest form of glycosphingolipids, consisting of a ceramide molecule with a single sugar residue (either glucose or galactose) attached to the 1-hydroxyl group. The synthesis of galactosylceramide is catalyzed by ceramide galactosyltransferase, while glucosylceramide is synthesized by glucosylceramide synthase. nih.gov Cerebrosides are particularly abundant in the myelin sheath of nerves. nih.gov

Gangliosides: These are more complex glycosphingolipids that contain one or more sialic acid residues in addition to other neutral sugars. The synthesis of gangliosides begins with the formation of glucosylceramide, which is then sequentially glycosylated by various glycosyltransferases to form a diverse array of ganglioside structures. lipidbank.jpmdpi.com Gangliosides are crucial for cell recognition, adhesion, and signal transduction.

The table below details the incorporation of this compound into these complex lipids.

| Complex Lipid Class | Precursor | Key Synthesizing Enzymes | Key Functions |

| Cerebrosides | Ceramide | Ceramide galactosyltransferase, Glucosylceramide synthase | Component of myelin sheath, cell recognition. nih.govnih.gov |

| Gangliosides | Glucosylceramide | Various glycosyltransferases and sialyltransferases | Cell-cell recognition, adhesion, modulation of signal transduction. lipidbank.jpmdpi.com |

Regulation of this compound Metabolic Flux

The metabolic flux of this compound is tightly regulated to maintain a delicate balance between its various bioactive forms, a concept often referred to as the "sphingolipid rheostat." This regulation occurs at multiple levels, including the control of key biosynthetic and catabolic enzymes.

Regulation of Sphingosine Kinases (SphK1 and SphK2): The activity of SphK1 is regulated by its subcellular localization. Upon stimulation by various growth factors and cytokines, SphK1 translocates from the cytosol to the plasma membrane, where it gains access to its substrate, sphingosine. nih.gov The expression of SphK1 can also be transcriptionally upregulated. nih.gov In contrast, SphK2 is primarily located in the nucleus and mitochondria and its regulation is less well understood. nih.gov

Regulation of Sphingosine-1-Phosphate Lyase (S1PL): The expression and activity of S1PL are also subject to regulation. For instance, certain cellular stresses can lead to an increase in S1PL activity, promoting the degradation of S1P and influencing cell fate. nih.gov

Feedback Regulation and Cross-Talk: The sphingolipid metabolic pathway is subject to feedback regulation. For example, ceramide can provide feedback inhibition on its own synthesis. There is also extensive cross-talk between sphingolipid metabolism and other major metabolic pathways, such as glycerophospholipid and cholesterol metabolism. lipidbank.jp For instance, the products of S1P lyase, phosphoethanolamine and hexadecenal, can be recycled into the synthesis of other lipids. youtube.com Furthermore, sphingolipid metabolism is interconnected with cellular stress signaling pathways, including those involving reactive oxygen species (ROS). lipidbank.jp

The intricate regulation of these enzymatic steps ensures that the cellular levels of this compound and its phosphorylated and complex lipid derivatives are precisely controlled, thereby maintaining cellular homeostasis and orchestrating appropriate physiological responses.

Biological Roles and Molecular Mechanisms of 2s 2 Aminooctadec 9 Enoic Acid

Role of (2S)-2-aminooctadec-9-enoic Acid in Cellular Signaling Pathways (In Vitro Studies)

The unique structure of this compound, combining features of both amino acids and fatty acids, suggests its potential to modulate cellular signaling events. While direct in vitro studies on this specific molecule are limited, the activities of structurally similar compounds, such as sphingosine (B13886) and its derivatives, provide a framework for its potential roles. These related molecules are known to be integral to pathways that control cell growth, differentiation, and apoptosis.

Derivatives of similar sphingolipids are known to interact with a variety of cellular targets, including protein kinases and phosphatases, thereby influencing downstream signaling cascades. For instance, the structurally related compound, (9Z)-octadec-9-enoic acid (oleic acid), has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator in the insulin (B600854) and leptin signaling pathways. nih.govresearchgate.net This inhibition leads to enhanced insulin signaling. nih.gov While not directly demonstrated for this compound, this raises the possibility of similar regulatory functions.

Table 1: Potential Cellular Signaling Interactions of this compound (Hypothesized)

| Target Class | Potential Effect | Downstream Pathway |

| Protein Kinases | Modulation of activity | Cell growth and proliferation |

| Protein Phosphatases | Inhibition or activation | Insulin signaling, cell cycle control |

| Receptors | Agonist or antagonist activity | Inflammatory responses |

Participation of this compound in Membrane Biology and Structure Research

The long, 18-carbon hydrophobic chain of this compound suggests its likely interaction with and incorporation into cellular membranes. The presence of a cis double bond at the 9-position would introduce a kink in the acyl chain, potentially influencing the fluidity and packing of the lipid bilayer.

While direct studies on membranes containing this compound are not extensively documented, research on oleic acid-containing phospholipids (B1166683) can provide insights. The introduction of unsaturated fatty acids like oleic acid is known to decrease the phase transition temperature of lipid bilayers, thereby increasing membrane fluidity. This can have significant implications for the function of membrane-embedded proteins and cellular transport processes. The presence of the amino group at the second carbon position adds a unique feature that could influence interactions with phospholipid headgroups or integral membrane proteins.

Investigation of this compound in Lipidomics and Metabolomics Research

Advances in lipidomics and metabolomics have enabled the detailed profiling of lipids and metabolites in biological systems. nih.govnih.gov These approaches are critical for identifying novel bioactive lipids and understanding their roles in health and disease. While specific identification and quantification of endogenous this compound in large-scale lipidomics or metabolomics studies are not widely reported, the analytical platforms to do so exist.

Targeted metabolomics analysis, for example, can quantify dozens of amino acids in biological samples. nih.gov The application of such targeted methods could be used to determine the presence and concentration of this compound in various tissues and biofluids, shedding light on its metabolic pathways and potential as a biomarker.

This compound as a Component of Biologically Active Molecules (Non-Human Model Systems)

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex biologically active molecules.

Complex Lipid Assembly and Function

This compound can be envisioned as a component of novel complex lipids. Its structure is reminiscent of a sphingoid base, and it could potentially be incorporated into sphingolipid-like molecules. Sphingolipids are a diverse class of lipids with critical roles in cell structure and signaling. The unique stereochemistry and unsaturation of this compound could confer specific properties to these synthetic complex lipids, influencing their self-assembly into lipid rafts or their interaction with other cellular components.

Peptide or Peptidomimetic Integration

The amino acid functionality of this compound allows for its incorporation into peptides and peptidomimetics through standard peptide synthesis techniques. researchgate.netnih.gov The long hydrophobic chain would impart lipophilic character to the resulting peptide, which could enhance its membrane permeability or interaction with hydrophobic protein domains.

The use of non-standard amino acids, such as those with long alkyl chains, is a common strategy in the design of peptidomimetics to improve their pharmacological properties, such as stability and bioavailability. nih.gov Fmoc-protected derivatives of similar unsaturated amino acids are commercially available, facilitating their use in solid-phase peptide synthesis. wuxiapptec.compeptide.com The integration of this compound into a peptide sequence could lead to novel structures with tailored biological activities.

Table 2: Potential Applications of this compound in Biologically Active Molecules

| Molecule Class | Potential Function | Rationale |

| Complex Lipids | Modulation of membrane properties, signaling | Sphingolipid-like structure |

| Peptidomimetics | Enhanced cell permeability, targeted protein interactions | Introduction of a lipophilic moiety |

Impact of this compound on Cellular Processes (In Vitro Models)

While direct evidence is sparse, the potential impacts of this compound on cellular processes can be inferred from the activities of related molecules. For example, some fatty acid derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov Caffeic and ferulic acid derivatives have also been investigated for their pro-apoptotic effects. mdpi.com

Given its structural similarity to precursors of signaling lipids, it is plausible that this compound could influence cellular processes such as proliferation, differentiation, and apoptosis. In vitro studies using various cell lines would be necessary to elucidate these potential effects and their underlying molecular mechanisms. For instance, investigating its impact on cell cycle progression and the expression of apoptosis-related proteins would be a crucial first step.

Cellular Proliferation and Differentiation Studies

Research into the direct effects of this compound on cellular proliferation and differentiation is still an emerging field. However, the well-documented roles of related sphingolipids and their derivatives suggest that this compound could be a significant modulator of these fundamental cellular processes. Sphingosine and its metabolites, such as sphingosine-1-phosphate (S1P), are known to be critical signaling molecules that can either inhibit or promote cell growth and differentiation depending on the cellular context and the specific receptors engaged.

Derivatives of this compound are being explored for their therapeutic potential, which is often linked to their ability to influence cell cycle progression and differentiation. The structural features of this compound, combining a long hydrocarbon chain with an amino group, suggest it may interact with cellular membranes and proteins that regulate cell division and specialization.

Studies on other unsaturated fatty acids and their derivatives have demonstrated significant effects on cell differentiation. For instance, specific oxidized metabolites of polyunsaturated fatty acids have been shown to promote neuronal and cardiac differentiation in embryonic stem cells. nih.gov This suggests that this compound could potentially be metabolized to signaling molecules that influence stem cell fate and the differentiation of various cell lineages. The balance between maintaining pluripotency and initiating differentiation is tightly regulated by a complex network of signaling pathways, many of which are influenced by lipid molecules.

Apoptosis and Necroptosis Research

The involvement of sphingolipids in programmed cell death, including apoptosis and necroptosis, is well-established, pointing to a probable role for this compound in these pathways.

Apoptosis:

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or cancerous cells. Derivatives of this compound have shown promise in cancer therapy due to their ability to induce apoptosis in tumor cells. Elevated levels of sphingosine, a close structural relative, have been linked to increased apoptosis in certain cancer cell lines.

The proposed mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria. nih.gov Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. nih.gov Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which carry out the systematic dismantling of the cell. nih.gov

Research on other unsaturated fatty acid derivatives, such as ω-hydroxyundec-9-enoic acid, has shown that they can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inducing endoplasmic reticulum (ER) stress, which then leads to the activation of caspase-9 and caspase-6. nih.govnih.gov Given its structure, this compound could potentially exert similar effects, triggering apoptotic cascades in susceptible cells.

Necroptosis:

Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is typically activated when apoptosis is inhibited. This pathway is independent of caspases and is mediated by a core signaling complex involving receptor-interacting protein kinase 1 (RIPK1), receptor-interacting protein kinase 3 (RIPK3), and mixed lineage kinase domain-like pseudokinase (MLKL). nih.gov Upon activation, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of MLKL. nih.gov Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis. nih.gov

While direct studies linking this compound to necroptosis are lacking, the interplay between apoptosis and necroptosis suggests a potential for involvement. For example, some studies have shown that caspase-9 can act as a regulator of necroptosis, indicating a crosstalk between the two pathways. nih.gov Furthermore, research on docosahexaenoic acid (DHA), a polyunsaturated fatty acid, has demonstrated its ability to attenuate Aβ-induced necroptosis in monocytes by inhibiting the RIPK1/RIPK3 signaling pathway. nih.gov This highlights the potential for fatty acid-like molecules to modulate this inflammatory cell death process. Given that derivatives of this compound are being investigated for their neuroprotective effects, which can involve modulating inflammatory responses, it is plausible that this compound could influence necroptotic signaling.

Table of Research Findings on Related Compounds:

| Compound/Analog | Cellular Process | Effect | Molecular Mechanism |

| Sphingosine Derivatives | Apoptosis | Induction in cancer cells | Modifications to the sphingosine structure enhance cytotoxic effects. |

| ω-Hydroxyundec-9-enoic acid | Apoptosis | Induction in non-small cell lung cancer cells | Mediated by reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, leading to caspase activation. nih.govnih.gov |

| Docosahexaenoic Acid (DHA) | Necroptosis | Attenuation of Aβ-induced necroptosis | Inhibition of the RIPK1/RIPK3 signaling pathway. nih.gov |

Derivatives and Analogues of 2s 2 Aminooctadec 9 Enoic Acid in Research

Design and Synthesis of Chemically Modified (2S)-2-aminooctadec-9-enoic Acid Derivatives

The synthesis of derivatives of this compound is a strategic endeavor to enhance or modify its biological properties. A common synthetic pathway begins with readily available starting materials like oleic acid. This process involves a series of chemical reactions, including amination and hydrogenation, under controlled conditions to achieve the desired molecule with specific stereochemistry.

The design of these derivatives often focuses on modifying key functional groups to explore new therapeutic potential. For instance, modifications to the structure of sphingosine (B13886), a closely related analogue, have been shown to increase cytotoxic effects against certain cancer cell types, highlighting the potential of such derivatives in oncology research.

A specific example of derivative synthesis is the creation of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids. This is achieved through a highly diastereoselective tandem aza-Michael addition, followed by a process called crystallization-induced diastereomer transformation (CIDT). This multi-step sequence can ultimately lead to the formation of complex derivatives like 3-aroyl pyroglutamic acid amides.

Structure-Activity Relationship (SAR) Studies for this compound Analogues (In Vitro)

Structure-Activity Relationship (SAR) studies are crucial for understanding how the specific structural features of a molecule influence its biological activity. For analogues of this compound, research has indicated that the stereochemistry at the second carbon (C2) is a critical determinant of its interaction with biological targets like chiral receptors or enzymes.

While comprehensive SAR studies specifically for this compound are not extensively documented in the reviewed literature, research on analogous compounds, such as sphingosine and its derivatives, provides valuable insights. Sphingosine kinases (SphK1 and SphK2) are key enzymes that phosphorylate sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P), which is implicated in diseases like cancer and Alzheimer's. nih.gov SAR studies on inhibitors of these kinases have revealed important structural requirements for activity and selectivity.

Key findings from SAR studies on related sphingosine kinase inhibitors include:

The Lipophilic Tail: The length and composition of the fatty acid-like tail significantly impact activity and selectivity between the two kinase isoforms, SphK1 and SphK2. Studies suggest that SphK2 may have a larger lipid-binding pocket compared to SphK1. researchgate.net

Headgroup Modifications: Changes to the polar headgroup, such as the removal of a hydroxyl group on a pyrrolidine (B122466) ring, can act as a "molecular switch," dramatically increasing selectivity for SphK2 over SphK1. nih.gov

Linker Region: The chemical bridge connecting the headgroup and the tail is also a critical area for modification to enhance potency and selectivity. strath.ac.uk

These studies on related molecules underscore the principle that minor structural changes can lead to significant differences in biological function, a concept that is directly applicable to the ongoing research into this compound analogues.

| Structural Modification | Observed Effect on Activity (in Sphingosine Analogues) | Reference |

| Altering alkyl tail length | Affects SphK2 activity and selectivity, suggesting a larger binding pocket in SphK2. | researchgate.net |

| Removal of a hydroxyl group | Can induce selective inhibition of SphK2. | nih.gov |

| Modification of linker region | Can be modified to improve potency and selectivity of kinase inhibitors. | strath.ac.uk |

| Introduction of a 1,2,3-triazole ring | Resulted in analogues with high selectivity for SphK2 over SphK1. | nih.gov |

Preparation of Labeled this compound for Tracer Studies (e.g., Isotopic Labeling)

To understand the metabolic fate and pathways of this compound within a biological system, researchers employ tracer studies using isotopically labeled versions of the compound. This involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes.

Commonly used isotopes for this purpose include deuterium (B1214612) (²H) and carbon-13 (¹³C). For example, a deuterated analogue can be synthesized with deuterium atoms at the C9 position to unambiguously track the molecule's metabolic transformations. Similarly, using a ¹³C-labeled version of the compound allows researchers to follow its journey through various metabolic pathways. These labeled compounds are chemically identical to the unlabeled version but can be detected and quantified using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), enabling the precise mapping of metabolic intermediates.

Functional Exploration of Amide, Ester, and Ether Derivatives of this compound

Modifying the carboxylic acid or amino group of this compound to form amides, esters, and ethers creates new derivatives with potentially altered functions, stability, and applications.

Amide Derivatives: The conversion of the carboxylic acid group to an amide is a common strategy in medicinal chemistry. This modification can address potential liabilities related to the metabolism of the parent acid. biorxiv.org For instance, a series of amide derivatives of a related compound, (E)-9-oxooctadec-10-en-12-ynoic acid, were synthesized to generate an extensive structure-activity relationship profile. biorxiv.org Research into copolymers derived from fatty acids and amino acids has also led to the synthesis of poly(aliphatic/aromatic-ester-amide)s, which can self-assemble into nanoparticles, suggesting applications in drug delivery. nih.govresearchgate.net

Ester Derivatives: Esterification of the carboxylic acid group is another key modification. Studies have shown the synthesis of various fatty acid ester derivatives, such as methyl esters, to facilitate further chemical reactions or to explore novel biological activities. nih.gov For example, the ester linkage in a 2-[bis(2-Hydroxyethyl)amino]ethyl ester derivative allows for the controlled release of the fatty acid and the hydroxyethyl (B10761427) groups enhance water solubility, which is useful in drug delivery and surfactant applications. The synthesis of amino acid decyl esters has also been explored as a model for creating membrane-forming amphiphiles, which is relevant to origins-of-life research. mdpi.com

Ether Derivatives: The synthesis of ether lipids, where an alkyl chain is linked to a glycerol (B35011) backbone via an ether bond, is a well-established field. nih.gov These methods can be adapted to create ether derivatives of this compound. For example, standard Williamson ether synthesis conditions can be used to couple a hydroxyl group with an alkyl bromide. nih.gov Such derivatives could offer increased stability in biological systems compared to their ester counterparts. The synthesis of glyco-ether lipids has been pursued to create compounds with higher lipophilicity and stability. nih.gov

| Derivative Type | Purpose of Modification | Example Application/Finding | Reference |

| Amide | Address metabolism-related liabilities of the parent acid. | Generation of SAR profiles; creation of self-assembling nanoparticles for drug delivery. | biorxiv.orgnih.govresearchgate.net |

| Ester | Facilitate further reactions; enhance solubility; controlled release. | Drug delivery; surfactants; model prebiotic membranes. | nih.govmdpi.com |

| Ether | Increase chemical stability in biological media. | Synthesis of stable glyco-ether lipids. | nih.govnih.gov |

Advanced Analytical Methodologies for 2s 2 Aminooctadec 9 Enoic Acid Research

Chromatographic Techniques for Separation and Quantification of (2S)-2-aminooctadec-9-enoic Acid

Chromatography, coupled with mass spectrometry, forms the cornerstone of modern lipidomic and metabolomic analysis. For a molecule like this compound, which is structurally similar to sphingoid long-chain bases (LCBs), several high-resolution separation techniques are employed.

Gas chromatography is a powerful separation technique, but it is limited to thermally stable and volatile compounds. Molecules like this compound, with polar functional groups (amine and carboxylic acid), are non-volatile and cannot be directly analyzed by GC-MS. core.ac.ukoup.com Therefore, a critical derivatization step is required to increase their volatility and thermal stability. core.ac.ukoup.com

A common and effective derivatization strategy for analogous compounds involves a two-step process: methoximation followed by silylation. mdpi.comyoutube.com

Methoximation: This step targets carbonyl groups, though less relevant for this specific molecule, it is crucial for analyzing related keto-intermediates. It stabilizes these groups and prevents the formation of multiple isomers (tautomers) during the subsequent high-temperature analysis. youtube.com

Silylation: This is the key step for this compound. A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on the amine (-NH2) and carboxylic acid (-COOH) groups with a non-polar trimethylsilyl (B98337) (TMS) group. core.ac.ukyoutube.com This chemical modification drastically reduces the molecule's polarity and increases its volatility, allowing it to travel through the GC column for separation and subsequent detection by mass spectrometry. oup.com

For related sphingoid bases, a typical protocol involves hydrolysis to release the base, followed by N-acetylation and then per-O-trimethylsilylation to create a stable derivative for GC-MS analysis. core.ac.uk

Table 1: Typical Derivatization Protocol for GC-MS Analysis of Long-Chain Amino Acids/Bases

| Step | Reagent | Purpose |

|---|---|---|

| 1. Hydrolysis (if part of a larger lipid) | Acid Methanolysis (e.g., 1N HCl in Methanol) | To cleave ester or amide bonds and liberate the free amino acid/base. core.ac.uk |

| 2. N-Acetylation | Pyridine and Acetic Anhydride | To cap the primary amine group, improving stability. core.ac.uk |

| 3. Silylation | Trimethylsilylating Agent (e.g., MSTFA, Tri-Sil) | To replace active hydrogens on hydroxyl and carboxyl groups with TMS groups, increasing volatility. core.ac.ukresearchgate.net |

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the analysis of sphingolipids and their precursors in biological samples. nih.govacs.orgnih.gov This technique offers high sensitivity and specificity and does not typically require derivatization, allowing for a more direct analysis of the native compound.

The separation is most often achieved using reversed-phase chromatography. core.ac.uk A C18 or C8 stationary phase is commonly employed, which separates molecules based on their hydrophobicity. core.ac.uknih.gov Gradient elution is used, where the mobile phase composition is changed over time—typically starting with a high concentration of aqueous solvent and increasing the proportion of organic solvent (like methanol (B129727) or acetonitrile). core.ac.uknih.gov To improve chromatographic peak shape and enhance ionization efficiency in the mass spectrometer, additives such as formic acid or ammonium (B1175870) formate (B1220265) are included in the mobile phase. core.ac.uknih.gov

Detection is performed by electrospray ionization (ESI) tandem mass spectrometry (MS/MS). ESI generates charged ions from the molecules eluting from the HPLC column. The tandem mass spectrometer then allows for highly specific quantification using Multiple Reaction Monitoring (MRM). In MRM mode, the instrument is set to detect a specific transition from a precursor ion (the mass of the protonated molecule, [M+H]⁺) to a characteristic product ion, which is generated by fragmentation. researchgate.netmdpi.com This process minimizes interferences from other molecules in the complex biological matrix.

Table 2: Representative HPLC-MS/MS Conditions for Sphingoid Base Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column | Reversed-phase, e.g., Agilent Eclipse Plus C18 (2.1 mm × 50 mm, 5 μm) | nih.gov |

| Mobile Phase A | Water + 0.1% Formic Acid + 2 mM Ammonium Formate | core.ac.uknih.gov |

| Mobile Phase B | Methanol + 0.1% Formic Acid + 1 mM Ammonium Formate | core.ac.uknih.gov |

| Flow Rate | 0.4 - 0.5 mL/min | nih.govmdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.netspringernature.com |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | researchgate.netmdpi.com |

| Example MRM Transition (for Sphingosine) | Precursor Ion (m/z) 300.4 → Product Ion (m/z) 282.4 (loss of H₂O) | mdpi.com |

Supercritical Fluid Chromatography (SFC) has re-emerged as a powerful "green" analytical technique that serves as a valuable alternative and complement to both GC and HPLC for lipid analysis. nih.govresearchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mdpi.com This gives it properties intermediate between a gas and a liquid, resulting in low viscosity and high diffusivity, which enables fast and highly efficient separations. nih.gov

SFC is particularly well-suited for the analysis of lipids and other nonpolar to moderately polar compounds. nih.govnih.gov A key advantage is its compatibility with organic solvents for sample injection and the reduced consumption of organic solvents in the mobile phase, making it a more environmentally friendly option. mdpi.com For separating complex lipid mixtures, SFC often exhibits superior performance in resolving isomers compared to HPLC. mdpi.com

The technique can be coupled directly to mass spectrometry (SFC-MS), providing both high-resolution separation and sensitive detection. nih.govspringernature.com Modern systems use packed columns similar to those in HPLC, with common stationary phases including C18 for reversed-phase-like behavior and silica (B1680970) or diol-modified columns for normal-phase separations. nih.govnih.gov An organic modifier, such as methanol, is typically added to the supercritical CO₂ to modulate the mobile phase strength for gradient elution. mdpi.com

Table 3: Common Parameters for SFC-MS in Lipid Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) | mdpi.com |

| Modifier | Methanol, often with additives like ammonium formate | mdpi.comnih.gov |

| Stationary Phase | BEH C18, HSS C18, Diol columns | nih.govnih.gov |

| Detection | Mass Spectrometry (ESI or APCI) | nih.govspringernature.com |

| Advantages | High speed, high efficiency, reduced organic solvent use, excellent for isomer separation. | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (for research purposes)

While mass spectrometry excels at detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous elucidation of a molecule's chemical structure. youtube.com For a novel or synthesized compound like this compound, NMR is essential to confirm its identity, including the precise location of the double bond, the position of the amino group, and the stereochemistry.

Both ¹H (proton) and ¹³C (carbon) NMR spectra provide a wealth of structural information. Each unique proton and carbon atom in the molecule gives rise to a distinct signal (resonance) in the spectrum, and its position (chemical shift) is indicative of its chemical environment. nih.govyoutube.com

Key expected signals for this compound would include:

Olefinic Protons (-CH=CH-): Resonances in the ¹H NMR spectrum around δ 5.3-5.5 ppm. nih.gov

α-Proton (-CH(NH₂)-): A distinct signal for the proton on the carbon bearing the amino group.

Allylic Protons (=CH-CH₂-): Protons on the carbons adjacent to the double bond, typically found around δ 2.0 ppm. nih.gov

Carboxylic Acid Proton (-COOH): A broad signal that can vary in position, often observed in aprotic solvents like CDCl₃. nih.gov

Methylene Chain (-(CH₂)ₙ-): A large, complex signal in the aliphatic region around δ 1.2-1.6 ppm. nih.gov

Terminal Methyl (-CH₃): A characteristic signal around δ 0.9 ppm. nih.gov

In addition to 1D spectra, 2D NMR techniques such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish through-bond and through-space correlations, respectively, which allows for the complete and sequential assignment of all signals and confirmation of the molecule's three-dimensional structure. youtube.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Nuclei in this compound

| Nucleus Type | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxyl | -COOH | >10 (variable) | ~170-180 |

| Olefinic | -CH=CH- (at C9/C10) | ~5.3 | ~130 |

| Alpha-Carbon | -C H(NH₂)COOH | ~3.5-4.0 | ~50-60 |

| Allylic | =CH-C H₂- | ~2.0 | ~27-33 |

| Methylene Chain | -(CH₂)ₙ- | ~1.2-1.6 | ~25-35 |

| Terminal Methyl | -CH₃ | ~0.9 | ~14 |

(Note: Predicted values are based on analogous structures like oleic acid and amino acids and may vary based on solvent and experimental conditions). nih.govyoutube.com

Mass Spectrometry Imaging and Spatial Distribution Analysis of this compound

Mass Spectrometry Imaging (MSI) is a revolutionary technique that allows for the visualization of the spatial distribution of molecules directly within a tissue section, bridging the gap between quantitative analysis and histopathology. nih.govacs.org While traditional LC-MS methods provide quantitative data from homogenized tissue extracts, they lose all information about where the molecules were located. acs.org MSI, in contrast, creates a chemical map, revealing the localization of specific lipids, metabolites, and drugs in relation to tissue morphology. nih.govyoutube.com

The most common MSI technique for lipid analysis is Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI. nih.govacs.org The process involves taking a thin slice of a biological tissue, coating it with a chemical matrix that absorbs energy, and then systematically scanning the surface with a laser. nih.gov At each spot, the laser desorbs and ionizes molecules from the tissue, which are then analyzed by the mass spectrometer. By collecting a mass spectrum at thousands of discrete points, a composite image can be constructed that shows the intensity and location of a specific ion (e.g., the ion corresponding to this compound) across the tissue. nih.gov

This technology has been instrumental in sphingolipid research, demonstrating that different ceramide and sphingomyelin (B164518) species have distinct distributions within tissues like the brain, kidney, and tumors. nih.govacs.org Such information is critical for understanding the localized biological roles of lipids in processes like cancer pathogenesis and metabolic disorders. nih.govacs.org Other MSI techniques, such as Desorption Electrospray Ionization (DESI), which operates under ambient conditions, are also employed for lipid imaging. nih.gov

Sample Preparation and Extraction Protocols for this compound Analysis in Biological Matrices (Research Focused)

The quality and accuracy of any analysis depend heavily on the initial sample preparation and extraction protocol. researchgate.net The goal is to efficiently extract the target analyte from a complex biological matrix (e.g., plasma, cells, tissue) while minimizing degradation and removing interfering substances. For sphingoid bases and related lipids, which exist at low concentrations, this step is particularly critical. researchgate.net

The foundational methods for lipid extraction are the liquid-liquid extraction procedures developed by Folch and by Bligh and Dyer. universiteitleiden.nl These methods use a mixture of chloroform (B151607) and methanol to create a biphasic system that partitions lipids into the organic phase, separating them from polar metabolites and proteins. For improved recovery of charged or highly polar lipids like sphingoid bases, modified protocols are often necessary. A modified Bligh and Dyer extraction using an acidic buffer, for instance, has been shown to enhance the extraction of these compounds from plasma. universiteitleiden.nl

A crucial step in many sphingolipidomic workflows is alkaline methanolysis. nih.gov Biological samples are rich in glycerophospholipids (e.g., phosphatidylcholine), which can interfere with the analysis and suppress the ionization of less abundant sphingolipids. Mild alkaline hydrolysis selectively cleaves the ester bonds of glycerolipids, breaking them down so they no longer interfere, while leaving the more stable amide bond of complex sphingolipids (like ceramides) and the structure of free sphingoid bases intact. nih.gov

Table 5: Generalized Protocol for Extraction of Sphingoid Bases from Plasma

| Step | Procedure | Purpose | Source(s) |

|---|---|---|---|

| 1. Initial Sample Preparation | To 50 µL of plasma, add internal standards (e.g., ¹³C-labeled analogs). | To enable accurate quantification by correcting for sample loss during preparation. | universiteitleiden.nl |

| 2. Single/Biphasic Extraction | Add a mixture of chloroform and methanol (and acidic buffer for biphasic) to the sample. Vortex thoroughly. | To denature proteins and extract lipids into the organic solvent phase. | nih.govuniversiteitleiden.nl |

| 3. Phase Separation | Centrifuge the sample to pellet precipitated protein and separate the aqueous and organic layers. | To isolate the lipid-containing organic phase. | universiteitleiden.nl |

| 4. Collection of Extract | Carefully transfer the organic supernatant (or upper phase in some protocols) to a new tube. | To collect the crude lipid extract. | universiteitleiden.nl |

| 5. (Optional) Alkaline Methanolysis | Treat the extract with a mild base (e.g., KOH in methanol). | To remove interfering glycerophospholipids. | nih.gov |

| 6. Final Preparation | Dry the final extract under a stream of nitrogen or in a vacuum concentrator. Reconstitute in an appropriate solvent for analysis (e.g., mobile phase). | To concentrate the sample and prepare it for injection into the LC-MS or GC-MS system. | universiteitleiden.nl |

Future Directions and Emerging Research Avenues for 2s 2 Aminooctadec 9 Enoic Acid

Integration of Omics Technologies in (2S)-2-aminooctadec-9-enoic Acid Research

The application of "omics" technologies is crucial for understanding the global impact of this compound on biological systems. These high-throughput methods can provide a comprehensive view of the molecular changes induced by the compound, identifying new pathways and functions.

Lipidomics: Mass spectrometry-based lipidomics can be employed to quantify the endogenous levels of this compound and its metabolites in various tissues and cell types under different physiological and pathological conditions. This would help establish its metabolic context and identify potential regulatory enzymes involved in its synthesis and degradation.

Proteomics: By using this compound as bait in affinity purification-mass spectrometry (AP-MS) experiments, researchers can identify its direct protein binding partners. This could reveal novel receptors, enzymes, or transport proteins that interact with the compound, shedding light on its mechanism of action.

Transcriptomics and Genomics: Analyzing changes in gene expression (transcriptomics) in response to treatment with this compound can reveal the signaling pathways and cellular processes it modulates. This could include pathways related to lipid metabolism, inflammation, cell growth, and apoptosis.

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Application to this compound | Potential Insights |

|---|---|---|

| Lipidomics | Quantitative analysis of the compound and its metabolites in cells and tissues. | Identification of metabolic pathways, regulatory enzymes, and biomarkers. |

| Proteomics | Identification of direct protein interaction partners. | Discovery of receptors, transporters, and enzymes that bind to the compound. |

| Transcriptomics | Analysis of global gene expression changes upon exposure to the compound. | Elucidation of modulated signaling pathways and cellular processes. |

| Metabolomics | Comprehensive analysis of metabolic shifts in response to the compound. | Understanding the downstream effects on cellular metabolism and energy homeostasis. |

Computational Modeling and Simulations of this compound Interactions

Computational methods are powerful tools for predicting and understanding the molecular interactions of this compound at an atomic level.

Molecular Docking: Docking simulations can be used to predict the binding mode and affinity of this compound with potential protein targets, such as enzymes with lipid-binding domains or G-protein coupled receptors. This can help prioritize targets for experimental validation and guide the design of more potent derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound within a lipid bilayer or a protein's binding pocket. This can reveal how the compound affects membrane properties or induces conformational changes in a target protein upon binding.

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic properties and reactivity of the molecule. For instance, the reactivity of the amino group and the double bond can be analyzed to predict potential metabolic transformations, such as oxidation or transamination.

Table 2: Computational Approaches for Studying this compound

| Computational Method | Purpose | Relevance for this compound |

|---|---|---|

| Molecular Docking | Predict binding poses and affinities to protein targets. | Identify potential enzyme or receptor interactions. |

| Molecular Dynamics | Simulate the dynamic behavior of the molecule and its complexes over time. | Understand its influence on cell membranes and protein conformation. |

| Structure-Activity Relationship (SAR) | Correlate chemical structure with biological activity. | Guide the design of analogs with enhanced activity, similar to studies on other fatty acids. nih.gov |

| Quantum Mechanics | Analyze electronic structure and chemical reactivity. | Predict metabolic fate and reaction mechanisms at the double bond and amino group. |

Bioengineering and Synthetic Biology Approaches for this compound Production

Current chemical synthesis routes for this compound can be complex. Bioengineering offers a promising alternative for sustainable and stereospecific production.

Researchers could engineer metabolic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae to produce the compound from simple feedstocks. This could involve a "reverse β-oxidation" type pathway, similar to strategies developed for other specialty chemicals like adipic acid. chalmers.se Key steps would include:

Introducing a starting point: Engineering the host to produce oleic acid or a similar precursor.

Installing the amination step: Identifying and expressing a suitable aminotransferase or ammonia (B1221849) lyase that can specifically add an amino group at the C2 position with the correct (S)-stereochemistry.

This synthetic biology approach could enable large-scale, cost-effective production of this compound for research and potential future applications. chalmers.se

Table 3: Hypothetical Bioengineering Strategies for this compound Production

| Approach | Key Engineering Step | Potential Host Organism | Desired Outcome |

|---|---|---|---|

| Engineered Fatty Acid Synthesis | Overexpression of fatty acid synthase (FAS) components to increase oleic acid precursor pools. | Saccharomyces cerevisiae | High-titer production of the C18 backbone. |

| Stereospecific Amination | Introduction of a novel aminotransferase enzyme specific for the C2 position of a fatty acid keto-intermediate. | Escherichia coli | Chiral synthesis of the (S)-amino acid configuration. |

| Pathway Integration | Combining fatty acid synthesis with the amination module and optimizing metabolic flux. | Corynebacterium glutamicum | Efficient conversion of glucose to this compound. chalmers.se |

Novel Applications of this compound as Research Probes and Tools

The unique chemical handles of this compound—the amino group and the double bond—make it an ideal scaffold for the development of chemical biology probes.

Fluorescent Probes: The amino group can be readily conjugated to a fluorescent dye. The resulting probe could be used in live-cell imaging to visualize its subcellular localization and track its movement, providing clues about its sites of action.

Affinity-Based Probes: The molecule can be functionalized with a photo-crosslinker and a reporter tag (like biotin). This would allow for photo-affinity labeling experiments to covalently trap and subsequently identify interacting proteins from complex biological samples.

Click Chemistry Handles: The double bond could potentially be modified to incorporate an alkyne or azide (B81097) group, enabling "click chemistry" reactions. This would allow for the specific labeling and detection of the molecule in various biological assays.

Table 4: Applications of this compound as a Research Tool

| Probe Type | Modification Site | Application | Research Question Addressed |

|---|---|---|---|

| Fluorescent Probe | Amino group | Live-cell imaging, Fluorescence microscopy | Where does the molecule accumulate in the cell? |

| Affinity-Based Probe | Amino group or alkyl chain | Photo-affinity labeling, Protein pull-downs | What proteins does the molecule directly interact with? |

| Metabolic Label | Isotope labeling (¹³C, ¹⁵N) | Mass spectrometry-based metabolic flux analysis | How is the molecule synthesized, transported, and degraded? |

Unexplored Biological Roles and Mechanisms of this compound

While its exact biological functions are largely unknown, the structure of this compound points to several intriguing possibilities that warrant investigation.

Signaling Molecule: It shares structural similarities with known lipid signaling molecules, such as sphingosine (B13886) and oleoylethanolamide. It is plausible that this compound or its metabolites (e.g., a phosphorylated version) act as novel signaling lipids, potentially modulating pathways involved in inflammation, neuroprotection, or cell growth.

Enzyme Inhibition: Fatty acids are known to act as inhibitors of various enzymes. For example, oleic acid has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key regulator in the insulin (B600854) signaling pathway. nih.gov Future studies should screen this compound against a panel of enzymes, particularly those involved in metabolic diseases, to uncover potential therapeutic targets.

Structural Component of Novel Lipids: The compound could serve as a building block for a new class of lipids, such as novel lipo-peptides or N-acylated amino acids with unique functions in cell membranes or signaling. Its incorporation could alter membrane fluidity or mediate specific protein-lipid interactions.

Table 5: Potential Biological Roles of this compound

| Potential Role | Proposed Mechanism | Relevant Comparison |

|---|---|---|

| Neuromodulator | Interaction with receptors or ion channels in the central nervous system. | Sphingosine derivatives have shown neuroprotective effects. |

| Enzyme Regulator | Allosteric or competitive inhibition of metabolic enzymes. | Oleic acid inhibits PTP1B, a diabetes target. nih.gov |

| Antimicrobial Agent | Disruption of microbial cell membranes or inhibition of essential enzymes. | Fatty acids and their derivatives can exhibit antimicrobial properties. |

| Precursor to Signaling Lipids | Enzymatic conversion to phosphorylated or amidated signaling molecules. | Sphingosine is phosphorylated to sphingosine-1-phosphate (S1P). |

Q & A

Q. What experimental methods are recommended for structural characterization of (2S)-2-aminooctadec-9-enoic acid?

Q. What are the optimal storage conditions for this compound to ensure stability?

- Methodological Answer : Store the compound under an inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation of the alkene group (C9 position) and hydrolysis of the amino acid moiety. Lyophilized samples should be sealed in amber vials with desiccants (e.g., silica gel) to minimize moisture absorption. Stability studies indicate degradation rates increase above 25°C, particularly in aqueous solutions .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized?

Q. How should researchers address contradictions in reported biological activities of this compound?

- Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (e.g., pH, cell lines) or purity levels that may explain discrepancies. For example, impurities >2% in early studies (e.g., 9-oxo derivatives) can skew metabolic activity results . Validate findings using isotope-labeled analogs (e.g., deuterated at C9) to track metabolic pathways unambiguously .

Q. What methodologies are effective for studying the compound's metabolic pathways?

- Methodological Answer : Use stable isotope tracing (e.g., ¹³C-labeled this compound) coupled with LC-MS/MS to map metabolic intermediates. For in vivo studies, employ knockout models of enzymes like Δ9-desaturase to isolate specific pathway contributions. Data normalization should account for inter-species variability in lipid metabolism .

Handling Contradictory Data

Q. How to resolve conflicting hazard classifications for this compound across safety data sheets (SDS)?

- Methodological Answer : Cross-reference primary hazard data from regulatory bodies (e.g., OSHA, EU Annex I) and validate with in vitro toxicity assays (e.g., Ames test for mutagenicity). For example, while some SDS classify the compound as non-hazardous , others note potential respiratory irritation under prolonged exposure . Always use fume hoods and personal protective equipment (PPE) during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.